N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
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Overview
Description
“N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide” is a compound that contains a thiophene moiety. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been used in various fields such as industrial chemistry, material science, and medicinal chemistry . They play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a planar five-membered ring, which is aromatic as indicated by its extensive substitution reactions . It resembles benzene in most of its reactions .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, in 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes . In a similar route, Wang developed a cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde in good to excellent yields .Physical and Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Carbonic Anhydrase Inhibition for Ocular Conditions
Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the compound , have been investigated for their utility as topically active inhibitors of ocular carbonic anhydrase. This research is particularly relevant in the context of treating conditions like glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown potent ocular hypotensive activities, making them candidates for clinical evaluation in the treatment of glaucoma (Graham et al., 1989).
Potential Anti-inflammatory and Anticancer Activities
A series of novel derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising results, with selected derivatives exhibiting significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. This suggests potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Solubilization and Interaction Studies
Thiophene derivatives like 5-(2-(benzyloxy) phenyl) thiophene-2-sulfonamide (BPTS) have been studied for their solubilization by micellar solutions of anionic surfactants such as Sodium dodecyl sulphate (SDS). These studies are essential for understanding the interactions and partitioning behaviors of thiophene derivatives in various media, providing insights into their solubilization mechanisms, which is crucial for their formulation and application in scientific research (Saeed et al., 2017).
Enzyme Inhibitory Potential
Research focusing on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties has revealed substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. These findings are significant for the development of therapeutic agents targeting metabolic disorders and neurodegenerative diseases (Abbasi et al., 2019).
Selective Discrimination of Thiophenols
A novel fluorescent probe designed for the selective discrimination of thiophenols over aliphatic thiols showcases the application of thiophene derivatives in analytical chemistry, especially for environmental and biological monitoring. This probe's high sensitivity and selectivity for thiophenols, coupled with its successful application in water sample analysis, highlight its potential utility in detecting relevant toxic and biologically active compounds (Wang et al., 2012).
Future Directions
Thiophene-based analogs have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-21(17,15-10-11-3-1-8-20-11)12-4-5-13-14(9-12)19-7-2-6-18-13/h1,3-5,8-9,15H,2,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUGMSNBDINPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CS3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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